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molecular formula C10H8F3N5 B8538007 3-Hydrazino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-1,2,4-triazine CAS No. 69467-01-2

3-Hydrazino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-1,2,4-triazine

Cat. No. B8538007
M. Wt: 255.20 g/mol
InChI Key: KDEAMNZLDHHLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159375

Procedure details

To a solution of 22.8 g. of 3-methylthio-5-(α,α,α-trifluoro-m-tolyl)-1,2,4-triazine in a mixture of 30 ml. of methanol and 35 ml. of tetrahydrofuran is added 4.84 ml. of 95% hydrazine. The mixture is refluxed for 48 hours, cooled and the solid is collected by filtration giving 3-hydrazino-5-(α,α,α-trifluoro-m-tolyl)-1,2,4-triazine as yellow needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:4]=[N:5][CH:6]=[C:7]([C:9]2[CH:10]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:13][CH:14]=2)[N:8]=1.CO.[NH2:21][NH2:22]>O1CCCC1>[NH:21]([C:3]1[N:4]=[N:5][CH:6]=[C:7]([C:9]2[CH:10]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:13][CH:14]=2)[N:8]=1)[NH2:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1N=NC=C(N1)C=1C=C(C=CC1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1N=NC=C(N1)C=1C=C(C=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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